Cas no 2060048-67-9 (5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile)

5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound featuring a thiadiazole core functionalized with a hydroxymethyl group and a nitrile moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and agrochemicals, where it serves as a key intermediate for further derivatization. The hydroxymethyl group enhances solubility and reactivity, enabling efficient modifications, while the nitrile functionality offers a handle for diverse chemical transformations. Its stability under standard conditions and compatibility with common reagents make it a practical choice for research and industrial use. The compound's balanced reactivity profile supports its utility in constructing complex molecular architectures.
5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile structure
2060048-67-9 structure
Product Name:5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile
CAS No:2060048-67-9
MF:C4H3N3OS
MW:141.151118516922
MDL:MFCD30486512
CID:5173685
PubChem ID:125450205
Update Time:2025-06-11

5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazole-2-carbonitrile, 5-(hydroxymethyl)-
    • 5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile
    • MDL: MFCD30486512
    • Inchi: 1S/C4H3N3OS/c5-1-3-6-7-4(2-8)9-3/h8H,2H2
    • InChI Key: WMSAKWMAAWAZCR-UHFFFAOYSA-N
    • SMILES: S1C(CO)=NN=C1C#N

5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile Pricemore >>

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Additional information on 5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile

Introduction to 5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile (CAS No. 2060048-67-9)

5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile (CAS No. 2060048-67-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The chemical structure of 5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile features a thiadiazole ring with a hydroxymethyl group and a cyano group. The thiadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom. The presence of the hydroxymethyl group adds polarity and reactivity to the molecule, while the cyano group imparts additional functional versatility. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery.

Recent studies have highlighted the biological activities of 5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile. One notable area of research is its antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes. This makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant pathogens.

In addition to its antimicrobial activity, 5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile has shown potential as an antiviral agent. Research conducted at the University of California, Los Angeles (UCLA) found that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronaviruses. The antiviral mechanism is believed to involve interference with viral RNA synthesis and protein processing. These findings suggest that 5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile could be further developed as a broad-spectrum antiviral drug.

The anticancer properties of 5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile have also been explored in preclinical studies. A study published in the Cancer Research journal reported that this compound selectively induces apoptosis in various cancer cell lines while sparing normal cells. The mechanism involves activation of intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation. These results indicate that 5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile has potential as a novel anticancer agent with low toxicity.

Beyond its direct biological activities, 5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile has been investigated for its use as a building block in combinatorial chemistry and drug design. Its versatile functional groups allow for easy modification and derivatization, making it an attractive starting material for the synthesis of more complex molecules with enhanced biological activities. For example, researchers at the National Institutes of Health (NIH) have used this compound as a scaffold to develop novel inhibitors of kinases and other therapeutic targets.

The synthesis of 5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile has been optimized to achieve high yields and purity levels. A typical synthetic route involves the reaction of 2-cyanothiophenol with formaldehyde in the presence of an acid catalyst followed by cyclization under appropriate conditions. This method provides a scalable and cost-effective approach for large-scale production of the compound.

In conclusion, 5-(hydroxymethyl)-1,3,4-thiadiazole-2-carbonitrile (CAS No. 2060048-67-9) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further development as an antimicrobial, antiviral, or anticancer agent. Ongoing research continues to explore its full therapeutic potential and optimize its use in various medical applications.

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